molecular formula C20H21N3O4S B2391842 8-(benzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1217057-35-6

8-(benzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2391842
CAS No.: 1217057-35-6
M. Wt: 399.47
InChI Key: CEFYJIVEPRIFJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(benzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Applications

Research has demonstrated the synthesis and characterization of triazolone derivatives with potential antimicrobial properties. Compounds similar in structure to 3-(4-Methoxyphenyl)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one have been evaluated for their antimicrobial activity against various bacterial and fungal strains. For instance, novel triazolone compounds have shown significant antibacterial activity, suggesting their potential use in developing new antimicrobial agents (Patil et al., 2010).

Herbicidal Activities

The design and synthesis of novel triazolinone derivatives have been explored for herbicidal applications. Some derivatives have been found to exhibit promising herbicidal activities by acting as inhibitors of protoporphyrinogen oxidase (Protox), a crucial target in herbicide action. This suggests that compounds with similar scaffolds could be developed as effective herbicides for agricultural use (Luo et al., 2008).

Properties

IUPAC Name

8-(benzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-27-16-9-7-15(8-10-16)18-19(24)22-20(21-18)11-13-23(14-12-20)28(25,26)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFYJIVEPRIFJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=CC=C4)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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